mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate in glycolysis
mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate in glycolysis
An In-Depth Technical Guide to the Core Mechanism of Action of 2,5-Anhydro-D-mannitol-1-phosphate in Glycolysis A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-mannitol (2,5-AM) is a synthetic fructose analog that serves as a powerful biochemical probe for interrogating carbohydrate metabolism.[1][2] Upon cellular uptake, it undergoes phosphorylation to produce active metabolites, primarily 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P) and 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP), which collectively exert profound effects on glycolysis, gluconeogenesis, and glycogenolysis.[3] This technical guide provides a comprehensive analysis of the molecular mechanisms by which these phosphorylated derivatives modulate key metabolic enzymes. We will dissect the multi-enzyme regulatory network targeted by these compounds, explain the resulting integrated cellular effects, and provide detailed experimental protocols for investigating these mechanisms in a laboratory setting. This document is intended to be a critical resource for researchers leveraging 2,5-AM to study metabolic pathways or exploring its potential as a therapeutic agent.
Introduction: The Role of 2,5-Anhydro-D-mannitol as a Metabolic Modulator
The study of metabolic pathways is fundamental to understanding cellular physiology and disease. Glycolysis, the catabolism of glucose, is a central pathway that is tightly regulated to meet the cell's energy demands. Chemical tools that can selectively perturb this and related pathways are invaluable for research and drug development. 2,5-Anhydro-D-mannitol (2,5-AM) is a D-fructose analog that, once introduced into a biological system, functions as a potent regulator of carbohydrate metabolism.[1][4]
Its metabolic effects, which include the inhibition of gluconeogenesis and glycogenolysis, have led to its use as an experimental hypoglycemic agent and a tool to model conditions like hereditary fructose intolerance.[3][5] More recently, it has also been identified as a novel anti-aging compound in yeast models.[6][7] The biological activity of 2,5-AM is not direct; it functions as a pro-drug that requires intracellular phosphorylation to exert its effects. The primary active metabolite, 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P), and its subsequent derivative, 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP), are the key effectors that interact with multiple enzymes to create a complex regulatory outcome. This guide focuses on elucidating the precise molecular interactions of these phosphorylated compounds within the glycolytic and adjacent pathways.
Intracellular Bioactivation: The Phosphorylation Cascade of 2,5-Anhydro-D-mannitol
The journey of 2,5-AM from an inert extracellular molecule to a potent intracellular regulator begins with its phosphorylation by cellular kinases. This bioactivation is a critical prerequisite for its mechanism of action.
-
First Phosphorylation: Following transport into the cell, 2,5-AM is recognized as a substrate by kinases that typically act on fructose. Enzymes such as fructokinase or hexokinase catalyze the transfer of a phosphate group from ATP to the C1 position of 2,5-AM, yielding 2,5-Anhydro-D-mannitol-1-phosphate (AM-1-P).[3]
-
Second Phosphorylation: AM-1-P can then serve as a substrate for phosphofructokinase-1 (PFK-1), the key regulatory enzyme of glycolysis. PFK-1 phosphorylates AM-1-P at the C6 position to produce 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP).[3]
This two-step phosphorylation process leads to the intracellular accumulation of both AM-1-P and AM-1,6-BP.[8] These molecules act as structural mimics of natural glycolytic intermediates (fructose-6-phosphate and fructose-1,6-bisphosphate), allowing them to interact with the allosteric and active sites of several metabolic enzymes. At higher concentrations of 2,5-AM, this phosphorylation process can also lead to a significant depletion of the cellular ATP pool, which itself has secondary inhibitory effects on glycolysis.[1][8]
Caption: Intracellular phosphorylation of 2,5-AM to its active forms.
Core Mechanism: A Multi-Target Network of Enzyme Regulation
The metabolic disruption caused by 2,5-AM is not due to the inhibition of a single enzyme. Instead, its phosphorylated derivatives interact with several key regulatory nodes in carbohydrate metabolism. The combined effect of these interactions determines the ultimate cellular phenotype.
Key Enzymatic Targets of AM-1-P and AM-1,6-BP
-
Fructose-1,6-bisphosphatase (FBPase): This enzyme is a critical control point in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. AM-1,6-BP is a potent inhibitor of liver FBPase, with an apparent inhibition constant (Ki) of 3.6 µM.[3][9] By blocking this step, AM-1,6-BP effectively shuts down hepatic glucose production, contributing significantly to the hypoglycemic effect of 2,5-AM.
-
Pyruvate Kinase (PK): PK catalyzes the final, irreversible step of glycolysis, generating ATP and pyruvate. The liver isoform of this enzyme is allosterically activated by fructose-1,6-bisphosphate. AM-1,6-BP mimics this natural activator and potently stimulates pyruvate kinase activity, with an apparent activation constant (Ka) of 9.5 µM.[3][10] This activation diverts the flow of metabolites towards pyruvate, further inhibiting the reverse flux required for gluconeogenesis.
-
Glycogen Phosphorylase: This enzyme mediates glycogenolysis by releasing glucose-1-phosphate from glycogen stores. AM-1-P has been shown to inhibit liver glycogen phosphorylase, with reported Ki values of 0.66 mM to 2.4 mM.[3][5] This action contributes to the overall decrease in hepatic glucose output by preventing the breakdown of stored glycogen.
-
Phosphofructokinase-1 (PFK-1): The effect on PFK-1 is complex. While PFK-1 can phosphorylate AM-1-P, treatment with 2,5-AM ultimately leads to an inhibition of the glycolytic flux at this step.[8] This inhibition is likely due to a combination of factors: a decrease in the cellular content of the allosteric activator fructose-2,6-bisphosphate, and, at higher concentrations of 2,5-AM, a significant drop in the concentration of the substrate ATP.[8][11]
-
Phosphoglucomutase: This enzyme interconverts glucose-1-phosphate and glucose-6-phosphate. AM-1-P is an inhibitor of phosphoglucomutase, with an apparent Ki of 2.8 mM, which can further impede the flow of carbons from glycogenolysis into the glycolytic pathway.[3]
Summary of Molecular Interactions
The following table summarizes the known interactions of the phosphorylated derivatives of 2,5-AM with key metabolic enzymes.
| Target Enzyme | Active Metabolite | Effect | Apparent Constant | Metabolic Pathway Affected |
| Fructose-1,6-bisphosphatase | AM-1,6-BP | Inhibition | Ki = 3.6 µM[3][9] | Gluconeogenesis |
| Pyruvate Kinase | AM-1,6-BP | Activation | Ka = 9.5 µM[3] | Glycolysis |
| Glycogen Phosphorylase | AM-1-P | Inhibition | Ki = 0.66 - 2.4 mM[3][5] | Glycogenolysis |
| Phosphoglucomutase | AM-1-P | Inhibition | Ki = 2.8 mM[3] | Glycogenolysis / Glycolysis |
| Phosphofructokinase-1 | 2,5-AM Treatment | Inhibition | (Indirect effects)[8] | Glycolysis |
Integrated Metabolic Consequences
The simultaneous modulation of multiple enzymes results in a profound and coordinated shift in cellular metabolism. The most significant outcome is a powerful inhibition of hepatic glucose production. This is achieved by:
-
Blocking Gluconeogenesis: Potent inhibition of FBPase by AM-1,6-BP.[3]
-
Blocking Glycogenolysis: Inhibition of glycogen phosphorylase and phosphoglucomutase by AM-1-P.[3][5]
-
Diverting Metabolites Away from Gluconeogenesis: Strong activation of pyruvate kinase by AM-1,6-BP creates a metabolic "trap," converting any available phosphoenolpyruvate to pyruvate and preventing its use for glucose synthesis.[3][10]
This multi-pronged mechanism is visualized in metabolic "crossover" analysis, where treatment with 2,5-AM leads to an accumulation of metabolites before the FBPase block (e.g., fructose-1,6-bisphosphate) and a decrease in those after it.[11] Similarly, the activation of pyruvate kinase causes a decrease in the phosphoenolpyruvate-to-pyruvate ratio.[10][11] The overall effect on glycolysis in tissues like the liver is inhibitory, as the blocks on glucose entry from glycogen and the complex effects on PFK-1 outweigh the activation of pyruvate kinase.
Caption: Points of regulation in carbohydrate metabolism by 2,5-AM derivatives.
Experimental Protocols for Mechanistic Validation
The following section provides validated, step-by-step methodologies for studying the effects of 2,5-AM and its derivatives.
Protocol 1: Synthesis of 2,5-Anhydro-D-mannitol
This protocol is based on the established method of nitrous acid deamination of D-glucosamine followed by reduction.[12][13]
Rationale: This chemical synthesis provides the necessary starting material for all subsequent biological and biochemical assays. The deamination and ring contraction of glucosamine is a classic method for generating 2,5-anhydro-D-mannose, which is then reduced to the stable mannitol form.
Methodology:
-
Deamination: Dissolve D-(+)-glucosamine hydrochloride in chilled deionized water. Add acetic acid to acidify the solution.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5 °C with an ice bath. The nitrous acid is generated in situ.
-
Stir the reaction mixture at low temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Neutralization and Reduction: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Add sodium borohydride (NaBH₄) in portions to the neutralized solution to reduce the intermediate 2,5-anhydro-D-mannose to 2,5-anhydro-D-mannitol.
-
Purification: After the reduction is complete, acidify the mixture to destroy excess borohydride and then neutralize. Purify the final product, 2,5-anhydro-D-mannitol, using column chromatography on silica gel.
Protocol 2: Spectrophotometric Assay for Enzyme Kinetics
Rationale: The activity of many glycolytic enzymes can be measured continuously by coupling their reaction to an NAD(P)⁺/NAD(P)H-dependent dehydrogenase. The change in absorbance at 340 nm, corresponding to the production or consumption of NAD(P)H, provides a direct measure of the reaction rate.[14][15] This method is robust and widely used for determining kinetic parameters.
Methodology (Example for FBPase Inhibition):
-
Enzyme Preparation: Use purified Fructose-1,6-bisphosphatase. Prepare a stock solution in an appropriate buffer (e.g., Tris-HCl) and keep on ice.
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction buffer containing:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
NADP⁺
-
Coupling enzymes: Phosphoglucose Isomerase and Glucose-6-Phosphate Dehydrogenase.
-
Varying concentrations of the substrate, Fructose-1,6-bisphosphate.
-
A fixed concentration of the inhibitor, 2,5-Anhydro-D-mannitol-1,6-bisphosphate (AM-1,6-BP). Run parallel reactions without the inhibitor as a control.
-
-
Initiation and Measurement: Equilibrate the cuvette to the desired temperature (e.g., 30 °C) in a spectrophotometer.
-
Initiate the reaction by adding FBPase to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. The initial linear rate (ΔAbs/min) is proportional to the enzyme activity.
-
Data Analysis: Convert the rate of absorbance change to reaction velocity (µmol/min) using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM⁻¹cm⁻¹).
-
Repeat the assay across a range of substrate and inhibitor concentrations to determine kinetic constants (Km, Vmax, and Ki) using Michaelis-Menten or Lineweaver-Burk plots.[15][16]
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion and Future Perspectives
2,5-Anhydro-D-mannitol and its phosphorylated derivatives are sophisticated tools for modulating carbohydrate metabolism. The primary mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate and its downstream product, AM-1,6-BP, is not through a single point of inhibition but via a coordinated, multi-target regulation of key enzymes in glycolysis, gluconeogenesis, and glycogenolysis. The potent inhibition of FBPase and glycogen phosphorylase, coupled with the strong activation of pyruvate kinase, creates a powerful blockade of hepatic glucose production.
For researchers, 2,5-AM remains an indispensable compound for studying the intricate feedback loops and regulatory networks that govern central metabolism. For drug development professionals, the molecule's ability to lower blood glucose provides a compelling, mechanistically understood scaffold.[3] Future work may focus on designing derivatives with enhanced specificity for individual targets or improved pharmacokinetic properties to harness its therapeutic potential for metabolic diseases or even aging.[6]
References
-
Stevens, H. C., & Dills, W. L., Jr. (1984). Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Letters, 165(2), 247–250. [Link]
-
Khmaladze, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(5), 2549–2565. [Link]
-
Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. The Journal of biological chemistry, 258(2), 1000-1006. [Link]
-
Lala, A., & Lardy, H. A. (1987). Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells. The Journal of biological chemistry, 262(11), 5209–5214. [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. Retrieved from [Link]
-
Madson, M. A. (2021). Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s). World Journal of Food Science and Technology, 5(1), 1-8. [Link]
-
Tordoff, M. G., Rawson, N., & Friedman, M. I. (1991). 2,5-anhydro-D-mannitol acts in liver to initiate feeding. American journal of physiology. Regulatory, integrative and comparative physiology, 261(2 Pt 2), R283–R288. [Link]
-
ResearchGate. (2022). 2,5-Anhydro-D-mannitol is a novel anti-aging compound that extends the chronological lifespan of the yeast. ResearchGate. Retrieved from [Link]
-
Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences of the United States of America, 80(14), 4301–4305. [Link]
-
Riquelme, P. T., Kneer, N. M., Wernette-Hammond, M. E., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. PNAS, 80(14), 4301-4305. [Link]
-
Asgari, Y., et al. (2015). Techniques to Monitor Glycolysis. Methods in enzymology, 565, 347–368. [Link]
-
Jiang, B., Huang, Z. G., & Cheng, K. J. (2004). Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate) and its usage in palladium-catalyzed hydroxycarbonylation of styrene. Heterocycles, 63(12), 2797-2803. [Link]
-
Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
Lardy, H. A., & Lala, A. K. (1985). Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. Biochimica et biophysica acta, 845(3), 502–506. [Link]
-
Holzhütter, H. G. (2004). Studying Enzyme Kinetics by Means of Progress-Curve Analysis. Beilstein-Institut. [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics. (2023). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]
-
Wikipedia. (n.d.). Phosphofructokinase 1. Wikipedia. Retrieved from [Link]
-
Dressler, C., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of the American Chemical Society, 132(34), 11993–12001. [Link]
-
Wade, G. N., & Schneider, J. E. (1992). Effects of the fructose analog, 2,5-anhydro-D-mannitol, on food intake and estrous cyclicity in Syrian hamsters. Physiology & behavior, 52(2), 261–264. [Link]
-
Vargas, D., et al. (1996). Inhibition of Phosphofructokinase by Molluscicidal Sesquiterpene Lactones. Journal of the Mexican Chemical Society. [Link]
-
ChemBK. (n.d.). D-Mannitol, 2,5-anhydro-, 1,6-bis(dihydrogen phosphate). ChemBK. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. omicsonline.org [omicsonline.org]
